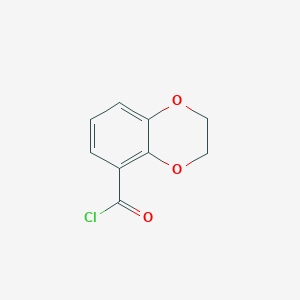

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride

描述

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is a bicyclic heterocyclic compound featuring a benzodioxine core (a fused benzene ring with two oxygen atoms in a 1,4-dioxane configuration) and a reactive carbonyl chloride substituent at the 5-position. This functional group renders the molecule highly electrophilic, making it a versatile intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic substitution.

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWVBBWTJOHHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383526 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38871-41-9 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{2,3-Dihydro-1,4-benzodioxine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

化学反应分析

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

科学研究应用

Chemical Properties and Structure

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride has the molecular formula and a molecular weight of approximately 198.60 g/mol. The compound features a benzodioxine structure characterized by a fused dioxole and benzene ring, with a highly electrophilic carbonyl chloride group that enhances its reactivity. This structure allows it to participate in diverse chemical reactions, making it valuable as an intermediate in synthetic organic chemistry .

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of various organic compounds. Its reactivity as an acyl chloride enables it to form covalent bonds with nucleophiles, facilitating the creation of pharmaceuticals and agrochemicals .

Biology

The compound is utilized in biological research for developing enzyme inhibitors and bioactive molecules. Its interaction with enzymes such as poly (ADP-ribose) polymerase 1 (PARP1) is particularly noteworthy. PARP1 plays a crucial role in DNA repair processes; thus, this compound's ability to modulate its activity can influence cellular responses to DNA damage .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action involves inducing apoptosis and inhibiting cell cycle progression in cancer cells .

Anticancer Potential

Several studies have documented the anticancer properties of this compound:

- In vitro Studies : Research has demonstrated that derivatives of this compound can significantly inhibit cancer cell proliferation with IC50 values in the micromolar range. For instance, one study reported that specific derivatives activated apoptotic pathways in colon cancer cells .

- Mechanisms of Action : The cytotoxic effects are attributed to the compound's ability to induce DNA damage response mechanisms and trigger apoptosis in malignant cells .

Comparison with Related Compounds

The unique structure of this compound differentiates it from other related compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | Carboxylic acid derivative | Contains a carboxylic acid group instead of carbonyl chloride |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | Amide derivative | Features an amide group instead of carbonyl chloride |

| Benzoyl chloride | Simpler acyl chloride | Lacks the benzodioxine ring structure |

The distinct benzodioxine ring structure contributes to the unique chemical properties and reactivity profile of this compound compared to these related compounds .

作用机制

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is primarily based on its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A. N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Derivatives ()

- Structure : Replaces the benzodioxine core with a benzoxazine ring (one oxygen and one nitrogen atom in the heterocycle) and includes a benzothiophene-carboxamide group.

- Application : These derivatives are patented for treating heartworm infections, demonstrating how heteroatom substitution (O vs. N) and appended functional groups (e.g., trifluorophenyl) enhance bioactivity. The benzoxazine nitrogen likely improves binding to parasitic targets compared to the all-oxygen benzodioxine system .

B. 2,3-Dihydro-1,2-Benzothiazole 1,1-Dioxides ()

- Structure : Contains a benzothiazole dioxide ring with sulfonamide or thiocarbamoyl substituents.

- Reactivity : Formed via cyclization reactions with sulfamoyl or thiocarbamoyl chlorides. Unlike the carbonyl chloride in the target compound, these derivatives prioritize sulfonamide bond formation, emphasizing the role of the electrophilic center in directing synthetic pathways .

C. Dihydrothiazol-2-imines ()

- Structure : Features a dihydrothiazole ring (with sulfur and nitrogen) and imine groups.

- Bioactivity : Acts as angiotensin II receptor antagonists with antihypertensive effects. The sulfur atom and imine moiety facilitate hydrogen bonding and electrostatic interactions with the target receptor, contrasting with the benzodioxine’s oxygen-rich, planar structure .

Molecular Interactions and Binding Studies

- HIV Integrase Inhibition (): Crystal structures reveal benzodioxine derivatives (e.g., dihydro-1,4-benzodioxine carboxylic acids) bound to HIV integrase via hydrogen bonds and electrostatic interactions.

生物活性

2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the family of benzodioxines, which are characterized by a fused dioxole and benzene ring structure. The presence of the carbonyl chloride group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

Biochemical Interactions

this compound interacts with various biomolecules, including enzymes and proteins. Its mechanism of action involves binding to specific molecular targets, which can modulate their activity and influence cellular processes. The compound is known to affect cell signaling pathways and gene expression, potentially leading to alterations in cellular metabolism.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in critical biochemical pathways. For instance, it has been shown to interact with DNA repair enzymes, influencing the cell's ability to repair DNA damage. This property may be particularly relevant in cancer biology, where DNA repair mechanisms play a crucial role in tumor progression.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been reported that derivatives of this compound exhibit significant inhibition of cancer cell proliferation with IC50 values in the micromolar range .

- Mechanisms of Action : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression. For instance, one study highlighted its role in activating apoptotic pathways in colon cancer cells .

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for other therapeutic applications:

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokine production.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against specific bacterial strains, although more research is needed to confirm these findings.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride, and how can reaction conditions be optimized for yield improvement?

- Methodology : Begin with nucleophilic acyl substitution or Friedel-Crafts acylation of the benzodioxine core. Optimize parameters (e.g., solvent polarity, temperature, catalysts like AlCl₃) using Design of Experiments (DoE). Monitor intermediates via TLC and characterize final products with ¹H/¹³C NMR and IR spectroscopy to confirm functional groups. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances purity .

- Key Data : Typical yields range from 40–65%; higher yields (~75%) are achieved with anhydrous conditions and catalytic Lewis acids.

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- Methodology : Use ¹H NMR (δ 4.3–4.5 ppm for dioxane protons, δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (carbonyl peak ~170 ppm). IR spectroscopy confirms the C=O stretch (~1760 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₇ClO₃: calc. 198.01; obs. 198.02). Purity ≥95% via HPLC with UV detection at 254 nm .

Q. How should researchers handle storage and stability considerations to prevent degradation?

- Protocol : Store under inert atmosphere (argon) at –20°C in amber vials. Avoid moisture (hygroscopicity induces hydrolysis). Stability tests via periodic NMR analysis show <5% degradation over 6 months under optimal conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data from different studies be resolved when characterizing derivatives?

- Resolution Strategy : Compare unit cell parameters (e.g., space group, Z-value) and hydrogen-bonding networks. Use single-crystal X-ray diffraction (SC-XRD) with SHELX refinement for high-resolution data. For discrepancies, re-evaluate data collection (e.g., temperature, radiation source) and apply R-factor analysis to assess model accuracy .

- Example : In benzodioxine analogs, orthorhombic vs. monoclinic systems arise from solvent inclusion; use PLATON SQUEEZE to model disordered solvent .

Q. What statistical methods are appropriate for reconciling contradictory biological activity data in structure-activity relationship (SAR) studies?

- Analytical Framework : Conduct a meta-analysis using I² statistic to quantify heterogeneity across studies. For I² >50%, apply random-effects models to account for variability. Stratify data by assay type (e.g., enzyme vs. cell-based) to identify bias .

- Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 25 µM) may reflect assay conditions (pH, temperature); systematic reviews (PRISMA guidelines) help standardize comparisons .

Q. How can researchers design experiments to validate proposed reaction mechanisms (e.g., acyl chloride formation pathways)?

- Experimental Design : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) with MS/MS fragmentation to track intermediates. Kinetic studies (variable-temperature NMR) identify rate-determining steps. Computational DFT simulations (B3LYP/6-31G*) model transition states .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。